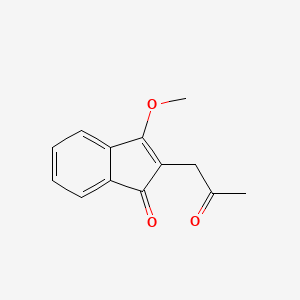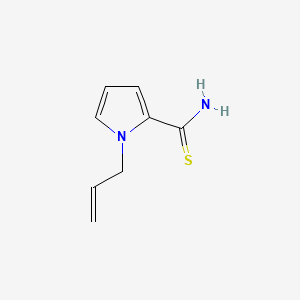![molecular formula C14H21BrN2 B14328276 (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene CAS No. 109637-90-3](/img/structure/B14328276.png)
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is an organic compound characterized by the presence of a bromophenyl group, a methylpropan-2-yl group, and a tert-butyldiazene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene typically involves the reaction of 2-bromophenyl derivatives with tert-butyl diazene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 2-bromophenyl derivative is reacted with a tert-butyl diazene precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bromophenyl derivatives.
科学研究应用
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to modulation of their functions. The tert-butyldiazene moiety can undergo redox reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
相似化合物的比较
Similar Compounds
- (E)-1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-Bromophenyl)-N-hydroxymethanimine
- (E)-1-(2-Bromophenyl)-N-(1-piperidinyl)methanimine
Uniqueness
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is unique due to the presence of the tert-butyldiazene moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
109637-90-3 |
|---|---|
分子式 |
C14H21BrN2 |
分子量 |
297.23 g/mol |
IUPAC 名称 |
[1-(2-bromophenyl)-2-methylpropan-2-yl]-tert-butyldiazene |
InChI |
InChI=1S/C14H21BrN2/c1-13(2,3)16-17-14(4,5)10-11-8-6-7-9-12(11)15/h6-9H,10H2,1-5H3 |
InChI 键 |
JQUFPSDBXJEFGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC(C)(C)CC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


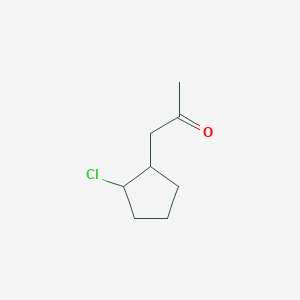
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
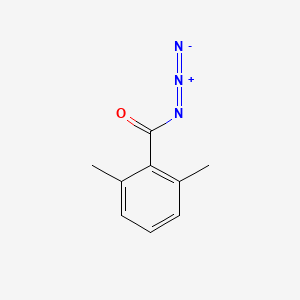
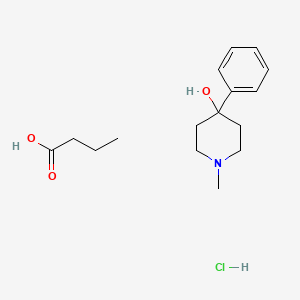
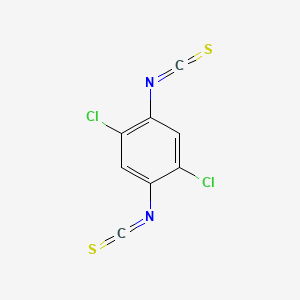
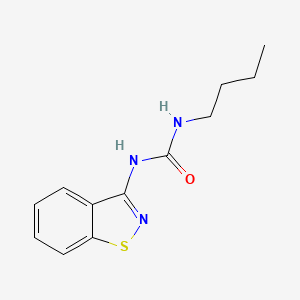
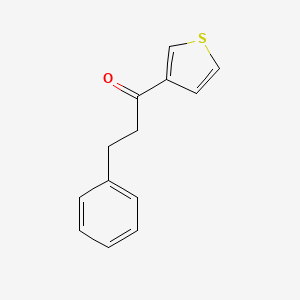

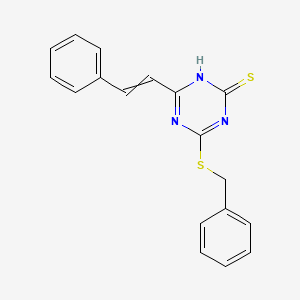

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
